but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Description
The compound but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline (hereafter referred to as the "target compound") is a dimaleate salt with the molecular formula C₂₅H₂₅F₃N₄O₈ and a molecular weight of 566.49 g/mol . Its structure features a pyrrolo[1,2-a]quinoxaline core substituted with a 4-methylpiperazine group at position 4 and a trifluoromethyl (CF₃) group at position 6. The but-2-enedioic acid component acts as a counterion, enhancing solubility and stability .
Properties
IUPAC Name |
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.2C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;2*5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVMLYDEWVIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(5-Nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (5NO2TAAPP)
- Substituents : Position 4 substituted with a 5-nitro-thiophen-2-yl group.
- Activity : SARS-CoV-2 main protease (3CLpro) inhibition via molecular docking (binding energy: -7.95 kcal/mol ), outperforming remdesivir (-4.96 kcal/mol) and hydroxychloroquine (-6.06 kcal/mol) .
- Mechanism : Forms hydrogen bonds with GLY-143A and CYS-145A residues and hydrophobic interactions with MET-49A and MET-165A .
4-[(3-Chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c)
- Substituents: Position 4 substituted with a 3-chlorophenylamino group and position 3 with a carboxylic acid.
- Activity : Potent protein kinase CK2 inhibition (IC₅₀ = 49 nM ), a target for cancer and inflammatory diseases .
JG1679: (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Substituents : Position 4 linked to a trimethoxyphenylprop-2-en-1-one group.
- Activity : Anti-leukemic activity against MV4-11 and Jurkat cell lines via apoptosis induction .
4-Hydrazino-pyrrolo[1,2-a]quinoxaline Derivatives
- Substituents: Position 4 substituted with a hydrazino group.
- Activity : Anticancer and anti-angiogenic properties , with demonstrated efficacy against Mycobacterium tuberculosis (MIC values in Table 4 of ).
4-(Trichloromethyl)pyrrolo[1,2-a]quinoxaline Derivatives
- Substituents : Position 4 substituted with a trichloromethyl (CCl₃) group.
- Activity : Antiplasmodial activity against Plasmodium species with reduced cytotoxicity compared to earlier analogues .
Structural and Functional Insights
- Role of Position 4 Substituents: 4-Methylpiperazine (target compound): Enhances solubility and may modulate serotonin receptor affinity . Nitro-thiophene (5NO2TAAPP): Improves protease inhibition via electron-withdrawing effects . Chlorophenylamino (1c): Contributes to kinase inhibition through hydrophobic interactions .
- Role of Position 7 CF₃ Group : The trifluoromethyl group in the target compound likely enhances metabolic stability and binding affinity, a common strategy in fluorinated drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
